An In-Depth Technical Guide to 2-Chloro-5-hydroxypyridine-3-carbonitrile (CAS No. 74650-75-2)
An In-Depth Technical Guide to 2-Chloro-5-hydroxypyridine-3-carbonitrile (CAS No. 74650-75-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-5-hydroxypyridine-3-carbonitrile, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in drug discovery and development.
Introduction: The Strategic Importance of a Versatile Scaffold
2-Chloro-5-hydroxypyridine-3-carbonitrile, identified by its CAS number 74650-75-2, is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic hydroxyl group, and an electron-withdrawing nitrile group on a pyridine core—makes it a highly versatile scaffold for the synthesis of complex molecular architectures.
The strategic placement of these functionalities allows for sequential and regioselective modifications, providing a robust platform for structure-activity relationship (SAR) studies. This is particularly crucial in the design of targeted therapies, where precise molecular tailoring is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. Notably, its utility as a building block for Proteolysis Targeting Chimeras (PROTACs) has emerged as a key area of application, positioning it at the forefront of innovative drug discovery strategies aimed at targeted protein degradation.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of 2-Chloro-5-hydroxypyridine-3-carbonitrile is essential for its effective application in synthesis and drug design.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 74650-75-2 | , |
| Molecular Formula | C₆H₃ClN₂O | |
| Molecular Weight | 154.55 g/mol | |
| Appearance | Off-white to light yellow solid | General supplier information |
| Purity | ≥97.0% | |
| SMILES | c1(c(cc(cn1)O)C#N)Cl | |
| InChIKey | RQVMXRHSGUMSLM-UHFFFAOYSA-N |
Spectroscopic Data
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would be indicative of their relative positions to the electron-withdrawing and electron-donating substituents.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached functional groups, with the carbon of the nitrile group appearing in the characteristic downfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and various C-C and C-N stretching vibrations within the pyridine ring.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.55 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile can be approached through a multi-step sequence, with the cyanation of a suitable precursor being a key transformation. The following protocol is a scientifically plausible route based on established chemical principles and synthetic methodologies for similar compounds.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-Chloro-5-hydroxypyridine-3-carbonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-hydroxypyridine (Precursor)
This precursor can be synthesized from 2-amino-5-chloropyridine via a diazotization reaction, which is a well-established method for converting aromatic amines to other functional groups.[1] An alternative approach involves the hydrolysis of an acetate precursor.[2]
-
Reaction:
-
2-Amino-5-chloropyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.
-
The diazonium salt is then hydrolyzed to yield 2-hydroxy-5-chloropyridine. This product exists in equilibrium with its tautomer, 5-chloro-2-pyridone. The desired 2-chloro-5-hydroxypyridine can be obtained through careful control of reaction conditions and purification.
-
-
Causality of Experimental Choices:
-
Diazotization: This method is chosen for its efficiency in converting an amino group to a hydroxyl group on an aromatic ring. The low temperatures typically employed are crucial to prevent the premature decomposition of the diazonium intermediate.
-
Acidic Medium: The use of a strong acid is necessary to generate nitrous acid in situ and to stabilize the resulting diazonium salt.
-
Step 2: Cyanation of 2-Chloro-5-hydroxypyridine
The introduction of the nitrile group at the 3-position is a critical step. Direct cyanation of the pyridine ring can be achieved using various methods, often requiring activation of the ring.
-
Reaction:
-
2-Chloro-5-hydroxypyridine is reacted with a cyanide source, such as potassium cyanide or sodium cyanide.
-
The reaction may be facilitated by a catalyst, such as a palladium complex, or by activation of the pyridine ring.[3] One plausible approach involves the activation of the pyridine N-oxide, followed by nucleophilic substitution with cyanide.[4][5]
-
-
Causality of Experimental Choices:
-
Cyanide Source: Alkali metal cyanides are common and effective sources of the cyanide nucleophile.
-
Catalyst/Activation: Pyridine rings are generally electron-deficient and can be resistant to nucleophilic attack. Therefore, a catalyst or an activating group is often necessary to facilitate the cyanation reaction. The choice of catalyst and reaction conditions is critical to achieve the desired regioselectivity.
-
Applications in Drug Discovery: A Key Component in Targeted Protein Degradation
The unique structural features of 2-Chloro-5-hydroxypyridine-3-carbonitrile make it an attractive building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The Role in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6]
2-Chloro-5-hydroxypyridine-3-carbonitrile can be incorporated into the linker region of a PROTAC. The hydroxyl group provides a convenient attachment point for further chemical modifications, allowing for the connection of either the target protein ligand or the E3 ligase ligand. The chloro and nitrile groups can be used to modulate the physicochemical properties of the linker, such as its rigidity, solubility, and cell permeability, which are critical for the overall efficacy of the PROTAC.[7]
Caption: General structure of a PROTAC molecule.
Mechanism of Action in Targeted Protein Degradation
When a PROTAC containing a 2-Chloro-5-hydroxypyridine-3-carbonitrile-derived linker enters a cell, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
The properties of the linker, which can be fine-tuned using building blocks like 2-Chloro-5-hydroxypyridine-3-carbonitrile, are crucial for the stability and geometry of this ternary complex, and thus for the efficiency of protein degradation.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-5-hydroxypyridine-3-carbonitrile.
-
Hazard Identification: Based on available safety data for similar compounds, it should be handled as a potentially hazardous substance. It may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-5-hydroxypyridine-3-carbonitrile is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of functional groups on a pyridine scaffold provides a powerful tool for the synthesis of novel and complex molecules, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will enable researchers to fully leverage its potential in the development of next-generation therapeutics.
References
-
Synthonix. 2-Chloro-5-hydroxypyridine-3-carbonitrile. [Link]
- Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Burslem, G. M. & Crews, C. M. Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell174, 1029-1032 (2018).
-
PubChem. 2-Chloro-5-hydroxypyridine. [Link]
- Google Patents.
- Google Patents.
-
PubChemLite. 5-chloro-2-hydroxypyridine-3-carbonitrile. [Link]
- Design, Synthesis, and Biological Evaluation of Selective TBL1X Degraders. Journal of Medicinal Chemistry67, 21, 16867–16883 (2024).
- Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. Bioorganic & Medicinal Chemistry45, 116331 (2021).
- Google Patents. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 4. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Selective TBL1X Degraders - PMC [pmc.ncbi.nlm.nih.gov]
